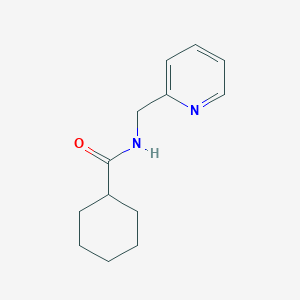

N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAHRFCTWCOHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N Pyridin 2 Ylmethyl Cyclohexanecarboxamide and Its Derivatives

Established Synthetic Routes for Amide Bond Formation

Traditional methods for creating the amide bond in N-(pyridin-2-ylmethyl)cyclohexanecarboxamide rely on the direct or activated coupling of a carboxylic acid and an amine. These routes are well-documented and widely employed in organic synthesis for their reliability and versatility.

The most direct approach to forming this compound is the condensation reaction between cyclohexanecarboxylic acid and 2-(aminomethyl)pyridine. This reaction involves the formation of an amide bond with the elimination of a water molecule.

Direct thermal condensation by heating the two starting materials is often challenging and requires high temperatures, which can lead to side reactions. A more common and effective strategy involves the initial conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. fishersci.co.uk For instance, cyclohexanecarboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form cyclohexanecarbonyl chloride. fishersci.co.uk This highly electrophilic acyl chloride then readily reacts with the nucleophilic primary amine, 2-(aminomethyl)pyridine, typically in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine (e.g., triethylamine) to neutralize the hydrochloric acid byproduct. fishersci.co.uk This two-step sequence, often referred to as the Schotten-Baumann reaction, is a robust and high-yielding method for amide synthesis. fishersci.co.uk

To circumvent the often harsh conditions required for generating acyl chlorides, a wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Carbodiimides , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. fishersci.co.ukpeptide.com EDC reacts with cyclohexanecarboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily couples with 2-(aminomethyl)pyridine to yield the desired amide. The byproducts of EDC are water-soluble, which simplifies their removal during aqueous workup. peptide.com To minimize potential side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.co.uk

Uronium/Aminium-based reagents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high efficiency and rapid reaction times. peptide.comresearchgate.net HATU is particularly effective for coupling challenging substrates. peptide.com In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU activates the carboxylic acid, enabling a smooth and often high-yielding reaction with the amine. fishersci.co.ukresearchgate.net

Triazine-based reagents represent another class of effective coupling agents. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) is an environmentally friendly coupling reagent used for synthesizing amides and peptides. mdpi.com It facilitates rapid amide formation with high yields and purity, often avoiding the need for chromatographic purification. mdpi.com This reagent can be generated in situ from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and N-methylmorpholine (NMM), providing a cost-effective and stable system for dehydro-condensation. nih.gov

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Activating Mechanism | Common Base | Key Advantages |

|---|---|---|---|---|

| Carbodiimide | EDC | Forms O-acylisourea intermediate fishersci.co.uk | None required, but base can be used | Water-soluble byproducts, cost-effective peptide.com |

| Uronium/Aminium | HATU | Forms activated ester peptide.com | DIPEA, Triethylamine | High efficiency, fast reaction rates, low racemization peptide.comresearchgate.net |

| Triazine-based | DMT/NMM/TsO⁻ | Forms activated triazinyl ester nih.gov | N-Methylmorpholine (NMM) | High yields, high purity, environmentally friendly mdpi.com |

Advanced and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally sustainable methods. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide bond formation. nih.gov By using microwave irradiation, thermal energy is transferred directly to the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity compared to conventional heating methods. mdpi.com

The synthesis of this compound via direct condensation or with coupling reagents can be significantly enhanced under microwave conditions. sciforum.net This technique is particularly valuable for constructing libraries of related compounds and has been successfully applied to the synthesis of various pyridine and quinoline (B57606) derivatives. nih.govmdpi.com For example, a mixture of cyclohexanecarboxylic acid, 2-(aminomethyl)pyridine, and a coupling agent in a suitable solvent can be irradiated in a dedicated microwave reactor for a few minutes to achieve a high conversion to the final product. mdpi.com

Catalytic aminocarbonylation offers a fundamentally different and concise approach to amide synthesis. nih.gov Instead of coupling a pre-formed carboxylic acid and an amine, this method constructs the amide bond by introducing a carbonyl group (CO) between an organic electrophile and an amine, typically using a transition metal catalyst. nih.govorganic-chemistry.org

This strategy could be applied to synthesize the target molecule or its derivatives by reacting a cyclohexyl electrophile (e.g., cyclohexyl iodide or tosylate) with 2-(aminomethyl)pyridine under a carbon monoxide atmosphere. nih.govnih.gov Palladium, cobalt, and nickel complexes are commonly used catalysts for these transformations. nih.govrsc.orgresearchgate.net While historically challenging for unactivated aliphatic substrates, recent advancements have enabled the stereospecific aminocarbonylation of alkyl electrophiles, providing a powerful tool for creating diverse amides from readily available starting materials. nih.govnih.gov This approach avoids the use of stoichiometric activating agents and offers high atom economy. organic-chemistry.org

In the pursuit of greener chemical processes, ionic liquids (ILs) and related systems like deep eutectic solvents (DESs) have gained attention as alternative reaction media. nih.govrsc.org Ionic liquids are salts with low melting points that are non-volatile, thermally stable, and possess unique solvating properties. rsc.org

For the synthesis of this compound, an ionic liquid could serve as a recyclable, non-toxic solvent, replacing conventional volatile organic compounds (VOCs). rsc.org In some cases, the ionic liquid itself can act as a catalyst, promoting the condensation reaction. nih.gov The use of reactive deep eutectic solvents (RDESs), which can function as both the solvent and a reagent, presents a particularly sustainable method for EDC-mediated amide synthesis, overcoming the need for hazardous solvents and additives while ensuring high product yields and purity. rsc.org This approach aligns with the principles of green chemistry by reducing the environmental footprint of the synthetic process. nih.govrsc.org

Solvent-Free or Environmentally Benign Reaction Conditions

The development of synthetic routes that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. For the synthesis of this compound, while specific solvent-free methods are not extensively documented in the literature, principles from related reactions can be applied. One promising approach involves the mechanochemical synthesis, where mechanical energy (e.g., ball milling) is used to drive the reaction between pyridin-2-ylmethanamine (B45004) and an activated cyclohexanecarboxylic acid derivative, such as an acid chloride or anhydride. This method often proceeds in the absence of a solvent or with minimal amounts of a liquid grinding assistant.

Another environmentally benign approach is the use of water as a solvent. Although the reactants may have limited water solubility, the use of phase-transfer catalysts or surfactants can facilitate the reaction. For instance, the synthesis of N-alkylated 2-pyridones has been successfully achieved in water with the aid of surfactants like Tween 20, which forms micelles that can solubilize the reactants. researchgate.netresearchgate.net

Furthermore, catalyst-free and solvent-free conditions have been explored for the synthesis of other heterocyclic compounds, which could potentially be adapted for the amidation reaction required to form this compound. rsc.org These methods often rely on the intrinsic reactivity of the starting materials at elevated temperatures or under microwave irradiation, which can accelerate the reaction and reduce the need for solvents. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides highlights the potential for C-H functionalization as a green synthetic route. rsc.org

| Reaction Type | Conditions | Potential Advantages |

| Mechanochemical Amidation | Ball milling of reactants | Solvent-free, potentially faster reaction times |

| Aqueous Synthesis | Water with surfactant (e.g., Tween 20) | Environmentally benign solvent, potential for micellar catalysis researchgate.netresearchgate.net |

| Thermal/Microwave-Assisted | Neat reaction mixture, heat or microwave | Solvent-free, rapid reaction rates |

| C-H Functionalization | Pyridine N-oxide with a suitable coupling partner | Atom-economical, avoids pre-functionalization rsc.org |

Derivatization and Functionalization Strategies

Modification of the Pyridine Ring Moiety (e.g., N-alkylation, halogenation, nitration)

The pyridine ring in this compound is a key site for structural modification to modulate the compound's properties.

N-alkylation: The nitrogen atom of the pyridine ring can be alkylated to form a pyridinium (B92312) salt. This is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged pyridinium ion, which can significantly alter its physical and biological properties. nih.gov While methods for the selective N-alkylation of 2-pyridones are well-established, researchgate.netresearchgate.netsciforum.netrsc.org direct N-alkylation of the pyridine ring in the target molecule would proceed under similar principles.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto the pyridine ring can profoundly influence the electronic properties and metabolic stability of the molecule. Electrophilic halogenation of pyridine is generally challenging due to the ring's electron-deficient nature and requires harsh conditions. chemrxiv.org However, several strategies have been developed to achieve regioselective halogenation. For instance, halogenation of pyridine N-oxides can provide access to 2-halo-substituted pyridines under milder conditions. nih.gov Other methods involve the use of designed phosphine (B1218219) reagents to achieve selective halogenation at various positions of the pyridine ring. nih.gov The regioselectivity of halogenation on the pyridine ring of this compound would be influenced by the directing effects of the existing substituent.

Nitration: The introduction of a nitro group onto the pyridine ring is another important functionalization reaction. Similar to halogenation, direct nitration of pyridine requires strong acidic conditions (e.g., H2SO4/HNO3). researchgate.net The reaction of pyridine compounds with dinitrogen pentoxide (N2O5) can lead to the formation of N-nitropyridinium nitrate (B79036), which can then rearrange to yield nitropyridine derivatives. rsc.orgpsu.edu The position of nitration will be governed by the electronic nature of the pyridine ring and the directing effect of the N-(cyclohexanecarboxamidomethyl) group.

| Modification | Reagents and Conditions | Expected Outcome |

| N-alkylation | Alkyl halide (e.g., CH3I, BnBr) in a suitable solvent | Formation of a pyridinium salt |

| Halogenation | N-halosuccinimide (NBS, NCS), elemental halogens with Lewis acids, or specialized phosphine reagents nih.govresearchgate.net | Introduction of a halogen atom onto the pyridine ring |

| Nitration | H2SO4/HNO3 mixture or N2O5 researchgate.netrsc.orgpsu.edu | Introduction of a nitro group onto the pyridine ring |

Chemical Transformations of the Cyclohexane (B81311) Carboxamide Unit

The cyclohexane carboxamide moiety also offers opportunities for structural modification. The amide bond itself is generally stable, but it can be hydrolyzed under strong acidic or basic conditions to yield cyclohexanecarboxylic acid and pyridin-2-ylmethanamine.

The cyclohexane ring can undergo various transformations. For instance, free-radical halogenation could introduce a halogen substituent on the cyclohexane ring, although this would likely result in a mixture of products due to the presence of multiple C-H bonds. More controlled functionalization might be achieved through directed reactions.

Transformations of the amide group are also possible. For example, reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH4) would convert the carboxamide into a secondary amine, yielding N-(cyclohexylmethyl)pyridin-2-ylmethanamine.

| Transformation | Reagents and Conditions | Product |

| Amide Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH) with heat | Cyclohexanecarboxylic acid and pyridin-2-ylmethanamine |

| Amide Reduction | Lithium aluminum hydride (LiAlH4) in an ethereal solvent | N-(cyclohexylmethyl)pyridin-2-ylmethanamine |

Introduction of Additional Functional Groups via C-H Activation Pathways (if applicable to the core structure)

C-H activation is a powerful tool in modern organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom- and step-economical approach to derivatization.

For the this compound core structure, both the pyridine ring and the cyclohexane ring possess C-H bonds that could potentially be targeted. Transition metal-catalyzed C-H activation, particularly with palladium, has been shown to be effective for the functionalization of pyridine derivatives. rsc.org The nitrogen atom of the pyridine ring can act as a directing group to guide the catalyst to a specific C-H bond, often at the ortho position. In the case of the target molecule, the existing substituent at the 2-position would likely direct further functionalization to other positions on the pyridine ring. Nickel-catalyzed para-C-H activation of pyridine has also been reported, which could provide another avenue for selective functionalization. researchgate.netrsc.org

The C-H bonds of the cyclohexane ring are generally less reactive than those on the pyridine ring. However, advances in C-H activation methodology have enabled the functionalization of sp3 C-H bonds. Directed C-H activation, where a functional group within the molecule guides a metal catalyst to a specific C-H bond, could be a viable strategy. The amide group in this compound could potentially serve as such a directing group. Furthermore, conformation-induced remote meta-C-H activation of amine-containing compounds has been demonstrated using specialized templates, suggesting that with appropriate catalyst and directing group design, selective functionalization of the cyclohexane ring might be achievable. nih.gov

| C-H Bond Location | Catalyst System | Potential Functionalization |

| Pyridine Ring | Palladium or Nickel catalysts | Arylation, alkenylation, etc. at positions guided by the existing substituent rsc.orgresearchgate.netrsc.org |

| Cyclohexane Ring | Transition metal catalysts with a directing group | Introduction of various functional groups at specific positions |

Coordination Chemistry and Ligand Properties of N Pyridin 2 Ylmethyl Cyclohexanecarboxamide

Chelation Capabilities and Binding Modes to Metal Centers

N-(pyridin-2-ylmethyl)cyclohexanecarboxamide acts as a versatile ligand in coordination chemistry, primarily due to the presence of multiple potential donor atoms. Its ability to form stable metal complexes is rooted in the cooperative action of its pyridine (B92270) and amide functionalities.

Role of Pyridine Nitrogen and Amide Oxygen/Nitrogen as Donor Atoms

The key donor atoms in this compound are the nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the amide group. The lone pair of electrons on the sp2-hybridized pyridine nitrogen makes it a strong σ-donor, readily coordinating to transition metal ions. researchgate.netwikipedia.org

The amide group presents two potential donor sites: the carbonyl oxygen and the amide nitrogen. In its neutral form, the amide typically coordinates through the carbonyl oxygen atom, as the nitrogen lone pair is delocalized over the amide group. researchgate.net However, upon deprotonation, the amide nitrogen becomes a potent donor atom. The specific coordination is influenced by factors such as the pH of the reaction medium and the nature of the metal ion.

Exploration of Monodentate, Bidentate, and Multidentate Coordination

This compound can exhibit various coordination modes, including monodentate, bidentate, and potentially bridging multidentate interactions.

Monodentate Coordination: In this mode, the ligand coordinates to a metal center through a single donor atom, most commonly the pyridine nitrogen. jscimedcentral.com This type of interaction is often observed when other stronger or more sterically favorable ligands are present in the coordination sphere.

Bidentate Coordination: The most common coordination mode for this type of ligand is bidentate, where it forms a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the amide oxygen. researchgate.net This chelation effect significantly enhances the stability of the resulting metal complex.

Multidentate/Bridging Coordination: Under certain conditions, the ligand can act as a bridging ligand, connecting two or more metal centers. This can occur through the pyridine nitrogen coordinating to one metal and the amide oxygen to another, or by involving the amide nitrogen in deprotonated states.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues can be achieved through straightforward reactions, and their structures can be elucidated using various spectroscopic and crystallographic techniques.

Preparation of Transition Metal Complexes (e.g., Ni(II), Cu(II), Co(II), Fe(II), Pt(II), Mn(II), Ag(I), Hg(II), Ga(III))

The preparation of transition metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of a Ni(II) complex can be achieved by reacting the ligand with nickel chloride hexahydrate in a warm ethanol (B145695) solution, followed by refluxing the mixture. jscimedcentral.com Similarly, Ag(I) complexes have been synthesized by reacting the ligand with silver nitrate (B79036) in acetonitrile (B52724). nih.gov The choice of solvent and reaction conditions can influence the final structure and coordination geometry of the complex.

Table 1: Examples of Synthesized Metal Complexes with Pyridine Amide Ligands

| Metal Ion | Precursor Salt | General Synthetic Approach | Resulting Complex Type |

|---|---|---|---|

| Ni(II) | NiCl₂·6H₂O | Reaction in warm ethanol with reflux. jscimedcentral.com | Octahedral complexes. researchgate.net |

| Cu(I) | CuCl | Reaction in a suitable organic solvent. researchgate.net | Mononuclear or binuclear complexes. researchgate.net |

| Ag(I) | AgNO₃ | Reaction in acetonitrile with reflux. nih.gov | Coordination polymer. nih.gov |

| Mn(II) | MnSO₄ | Coordination in aqueous solution. nih.gov | Octahedral complex. nih.gov |

Spectroscopic Elucidation of Complex Structures (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are crucial for characterizing the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand. A shift in the C=O stretching frequency of the amide group to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen. asianpubs.org Changes in the vibrational modes of the pyridine ring also confirm its coordination to the metal center.

UV-Vis Spectroscopy: Electronic spectra can provide insights into the geometry of the metal complexes. For instance, the d-d transitions observed in the UV-Vis spectra of Ni(II) and Co(II) complexes can help in determining whether the coordination geometry is octahedral or tetrahedral. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the pyridine and methylene (B1212753) protons upon coordination can confirm the binding of the ligand to the metal center. ekb.eg

Table 2: Spectroscopic Data for Characterization of Pyridine Amide Complexes

| Spectroscopic Technique | Key Observables | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=O) band to lower frequency. asianpubs.org | Coordination of the amide oxygen to the metal. asianpubs.org |

| Changes in pyridine ring vibrations. | Coordination of the pyridine nitrogen. | |

| UV-Vis Spectroscopy | d-d transition bands. researchgate.net | Information on the coordination geometry (e.g., octahedral). researchgate.net |

| NMR Spectroscopy | Downfield shift of pyridine proton signals. ekb.eg | Confirmation of pyridine nitrogen coordination. ekb.eg |

| Shift in methylene proton signals. | Indication of chelate ring formation. |

Crystallographic Determination of Coordination Geometries and Structural Features

Table 3: Crystallographic Data of a Representative Pyridine Amide Metal Complex

| Compound | Crystal System | Space Group | Key Coordination Features |

|---|---|---|---|

| [Ag(C₁₁H₁₀N₄O)(NO₃)]n nih.gov | Monoclinic | P2₁/c | Distorted trigonal-pyramidal Ag(I) center. nih.gov |

| [Mn(SO₄)(C₁₇H₁₃N₅O₂)(H₂O)₄]·2H₂O nih.gov | Monoclinic | P2₁/c | Distorted octahedral Mn(II) center. nih.gov |

Influence of Ligand Architecture and Substituent Effects on Coordination Geometry and Electronic Structure

There is no available scientific literature that specifically investigates the influence of the ligand architecture and substituent effects on the coordination geometry and electronic structure of metal complexes involving this compound.

General principles of coordination chemistry suggest that the pyridyl nitrogen and the amide oxygen of this compound could potentially act as donor atoms, forming chelate rings with a metal center. The geometry of the resulting complex would be influenced by factors such as the nature of the metal ion, its preferred coordination number, and the steric bulk of the cyclohexyl group. The electronic structure would be affected by the sigma-donating and potential pi-accepting properties of the pyridine ring, as well as the electronic nature of the amide group. However, without experimental or computational studies on this specific ligand, any discussion remains speculative.

Applications in Catalysis

No published research was found detailing the applications of this compound or its metal complexes in the field of catalysis.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

There is no information available in the scientific literature regarding the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. While many pyridine-based ligands are utilized in various catalytic systems, the specific role and efficacy of this compound have not been reported.

Catalytic Activity in Specific Organic Transformations (e.g., oxidation, polymerization)

No studies have been found that report the catalytic activity of this compound or its metal complexes in specific organic transformations such as oxidation or polymerization. The potential for this compound to act as a catalyst or a ligand in such reactions has not been explored in the available scientific literature.

Advanced Structural Analysis and Spectroscopic Characterization of N Pyridin 2 Ylmethyl Cyclohexanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the molecular structure of N-(pyridin-2-ylmethyl)cyclohexanecarboxamide in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atomic connectivity and provides insights into the dynamic conformational behavior of the molecule.

Elucidation of Solution-State Molecular Structure and Dynamics

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the pyridine (B92270) ring, the methylene (B1212753) linker, the amide proton, and the cyclohexane (B81311) ring. The pyridine ring protons typically appear in the aromatic region of the spectrum. The proton ortho to the ring nitrogen (H6') is the most deshielded due to the inductive effect of the nitrogen atom and is expected to resonate at approximately δ 8.5-8.6 ppm. rsc.orgchemicalbook.com The para (H4') and meta (H3', H5') protons are anticipated to appear at around δ 7.6-7.8 ppm and δ 7.2-7.4 ppm, respectively. pw.edu.pl

The methylene protons (-CH₂-) linking the pyridine and amide groups would likely present as a doublet around δ 4.5 ppm, coupled to the amide proton. The amide N-H proton itself is expected to be a triplet in the range of δ 6.0-8.0 ppm, with its exact chemical shift being sensitive to solvent and concentration due to hydrogen bonding effects. The protons of the cyclohexane ring will appear in the aliphatic region (δ 1.0-2.5 ppm) as a series of complex, overlapping multiplets due to extensive spin-spin coupling.

The ¹³C NMR spectrum would further confirm the molecular structure. The amide carbonyl carbon is the most downfield signal, expected in the δ 175-180 ppm region. libretexts.org The carbons of the pyridine ring are anticipated between δ 120-160 ppm. The methylene linker carbon would likely appear around δ 40-45 ppm, while the cyclohexane carbons would be found in the δ 25-45 ppm range. spectrabase.comoregonstate.edu

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | 175 - 180 |

| Amide (N-H) | 6.0 - 8.0 | - |

| Pyridine (C2') | - | ~158 |

| Pyridine (C3') | 7.2 - 7.4 | ~122 |

| Pyridine (C4') | 7.6 - 7.8 | ~137 |

| Pyridine (C5') | 7.2 - 7.4 | ~122 |

| Pyridine (C6') | 8.5 - 8.6 | ~149 |

| Methylene (-CH₂-) | ~4.5 | 40 - 45 |

| Cyclohexane (C1) | 2.0 - 2.5 | ~45 |

| Cyclohexane (C2-C6) | 1.0 - 2.0 | 25 - 30 |

Detailed Conformational Analysis of the Cyclohexane Ring and Flexible Linkers

To minimize angle and torsional strain, the cyclohexane ring of the molecule overwhelmingly adopts a chair conformation. In monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position. These two chair conformers interconvert rapidly at room temperature via a process known as ring flipping.

For the this compound molecule, the bulky pyridin-2-ylmethyl-carboxamido substituent would strongly favor the equatorial position. This preference minimizes unfavorable steric interactions, known as 1,3-diaxial interactions, that would occur between the substituent and the axial hydrogens on the same side of the ring if the substituent were in the axial position. cutm.ac.in The energetic penalty for placing large groups in the axial position ensures that the equatorial conformer is the most populated state. utdallas.edu

The flexible linkers—specifically the C-N amide bond and the CH₂-N bond—also contribute to the molecule's conformational profile. The amide bond possesses significant double-bond character, leading to restricted rotation and a generally planar geometry. The rotation around the CH₂-N and Py-CH₂ bonds allows the pyridine ring to orient itself in various positions relative to the rest of the molecule, a factor that is significant in crystal packing and receptor binding.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the molecule's functional groups. These techniques are particularly sensitive to the chemical environment and the presence of hydrogen bonding.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts. The secondary amide group gives rise to several distinct bands. The N-H stretching vibration is expected to appear as a single, relatively sharp band around 3300 cm⁻¹ in the solid state. spectroscopyonline.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is anticipated in the 1640-1660 cm⁻¹ region. spcmc.ac.inspecac.com The amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, typically occurs near 1550 cm⁻¹.

The pyridine ring exhibits a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range. nih.govcdnsciencepub.com These bands are often strong in the Raman spectrum. The C-H stretching vibrations of the aromatic pyridine ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexane and methylene groups are observed in the 2850-2950 cm⁻¹ region. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| N-H stretch | Amide | ~3300 | Medium / Medium |

| Aromatic C-H stretch | Pyridine | 3010 - 3100 | Medium / Strong |

| Aliphatic C-H stretch | Cyclohexane, Methylene | 2850 - 2950 | Strong / Strong |

| C=O stretch (Amide I) | Amide | 1640 - 1660 | Very Strong / Medium |

| C=C, C=N ring stretches | Pyridine | 1400 - 1600 | Medium-Strong / Strong |

| N-H bend (Amide II) | Amide | 1530 - 1560 | Strong / Weak |

| CH₂ bend (Scissoring) | Methylene, Cyclohexane | ~1450 | Medium / Medium |

| C-N stretch | Amide, Pyridine | 1200 - 1300 | Medium / Medium |

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in defining the supramolecular structure of this compound. The secondary amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This facilitates the formation of strong intermolecular N-H···O=C hydrogen bonds. mdpi.com In the solid state, such interactions typically organize molecules into extended chains or cyclic dimers. researchgate.net The formation of these hydrogen bonds would cause a shift of the N-H and C=O stretching frequencies to lower wavenumbers compared to their values in a dilute, non-polar solution. spcmc.ac.in

Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This introduces the possibility of an alternative or competing intermolecular hydrogen bond, N-H···N(pyridine). The relative prevalence of N-H···O versus N-H···N bonding depends on steric factors and the electronic properties of the molecule, which influence the packing efficiency in the crystal lattice. researchgate.net Intramolecular hydrogen bonding is less likely in this molecule due to the conformational flexibility and the distances between potential donor and acceptor sites.

X-ray Diffraction Studies

Although a specific crystal structure for this compound is not publicly available, single-crystal X-ray diffraction analysis would provide definitive evidence of its solid-state conformation and packing arrangement. Based on studies of closely related N-substituted carboxamides, several structural features can be predicted. researchgate.netresearchgate.net

The analysis would be expected to confirm the chair conformation of the cyclohexane ring with the substituent in the equatorial position. It would also reveal the precise bond lengths, bond angles, and the dihedral angle between the plane of the amide group and the plane of the pyridine ring.

| Parameter | Expected Value / Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Cyclohexane Conformation | Chair |

| Substituent Position | Equatorial |

| Primary H-Bonding Motif | Intermolecular N-H···O=C chain or N-H···N(pyridine) dimer |

| H-Bond Distance (D···A) | 2.8 - 3.1 Å |

| H-Bond Angle (D-H···A) | 160 - 180° |

Determination of Solid-State Molecular Conformation and Crystal Packing

While a definitive single-crystal X-ray structure for this compound is not publicly available, its solid-state conformation can be reliably inferred from crystallographic studies of analogous compounds containing the N-(pyridin-2-ylmethyl)carboxamide moiety.

The molecular conformation is largely dictated by the orientation of the pyridine and cyclohexyl rings relative to the central amide linkage. In related structures, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the amide group (-C(=O)N-) is observed to be nearly coplanar with the adjacent aromatic ring. nih.gov For the title compound, this suggests a similar planarity between the amide group and the pyridine ring.

A key conformational parameter is the dihedral angle between the planes of the pyridine ring and the second substituent group (the cyclohexyl ring in this case). In analogous structures where the second group is also aromatic, this angle is significant. For example, in one polymorph of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the inclination between the pyridine and pyrazine (B50134) rings is 61.34 (6)°. nih.gov This indicates that a twisted conformation is generally favored to minimize steric hindrance. Therefore, it is highly probable that the cyclohexyl and pyridine rings in this compound adopt a non-coplanar orientation. The flexible cyclohexyl ring would likely exist in a stable chair conformation.

Crystal packing, the arrangement of molecules in a crystal lattice, is governed by intermolecular forces. Studies on similar carboxamide structures reveal that molecules typically organize into extended networks. nih.gov Common packing motifs include the formation of inversion dimers, where two molecules are linked by pairs of hydrogen bonds, which then assemble into chains or sheets. nih.gov This efficient packing maximizes intermolecular interactions, leading to a stabilized crystal lattice.

Analysis of Intermolecular Non-Covalent Interactions

Hydrogen Bonds: The molecule contains hydrogen bond donors (the amide N-H group) and multiple acceptors (the amide carbonyl oxygen and the pyridine nitrogen). This facilitates the formation of a robust network of intermolecular hydrogen bonds. Based on analyses of related compounds, several types of hydrogen bonds are anticipated: nih.gov

N−H···N Hydrogen Bonds: These are strong interactions where the amide proton is donated to the nitrogen atom of a pyridine ring on an adjacent molecule. This interaction often leads to the formation of dimers with an R22(10) ring motif. nih.gov

C−H···O Hydrogen Bonds: Weaker hydrogen bonds can form between activated carbon atoms (e.g., C-H groups on the pyridine or cyclohexyl rings) and the carbonyl oxygen atom of a neighboring molecule. These interactions link the primary dimer units into extended chains or sheets. nih.gov

C−H···N Hydrogen Bonds: Similar to C−H···O bonds, these interactions occur between C-H donors and the pyridine nitrogen acceptor, further linking molecular sheets and building a three-dimensional structure. nih.gov

π-π Stacking: The presence of the pyridine ring allows for π-π stacking interactions, which contribute significantly to crystal stability. In analogous structures, parallel slipped π-π interactions are observed between inversion-related pyridine rings. nih.gov These interactions are characterized by inter-centroid distances typically in the range of 3.6 to 3.8 Å. nih.gov The offset or "slipped" arrangement minimizes electrostatic repulsion between the electron clouds of the aromatic rings.

The table below summarizes the typical geometries of intermolecular interactions observed in related N-(pyridin-2-ylmethyl)amide structures.

| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Resulting Motif |

|---|---|---|---|---|

| Strong Hydrogen Bond | N-H···N(pyridine) | 2.8 - 3.1 | 150 - 170 | Dimers, Chains |

| Weak Hydrogen Bond | C-H···O(carbonyl) | 3.2 - 3.5 | 130 - 160 | Sheets, 3D Networks |

| Weak Hydrogen Bond | C-H···N(pyridine) | 3.3 - 3.6 | 130 - 160 | Links between chains/sheets |

| π-π Stacking | Pyridine···Pyridine | 3.6 - 3.8 (centroid-centroid) | N/A | Stabilizes 3D packing |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₁₃H₁₈N₂O.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value can then be compared to the experimental value obtained from an HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer. A close match between the theoretical and experimental mass (typically within 5 ppm) confirms the molecular formula.

The calculated monoisotopic mass for this compound is presented in the table below. Experimental verification via HRMS would be a critical step in the characterization of any newly synthesized sample of this compound. For instance, the exact mass for a related fluorinated analog, 4,4-difluoro-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide (C₁₃H₁₆F₂N₂O), has been reported as 254.12306946 g/mol . smolecule.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Calculated Monoisotopic Mass | 218.14191 Da |

| Nominal Mass | 218 Da |

Computational and Theoretical Chemistry Studies of N Pyridin 2 Ylmethyl Cyclohexanecarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been the primary method for the theoretical investigation of N-(pyridin-2-ylmethyl)cyclohexanecarboxamide. Calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have provided a detailed picture of its structural and electronic features.

The electronic structure has been analyzed through the mapping of Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. In this compound, the most negative potential is typically located around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic attack. Conversely, positive potential is often found around the hydrogen atoms.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.23 |

| C-N (Amide) | 1.36 | |

| N-H | 1.01 | |

| C-C (Pyridine) | 1.39 - 1.40 | |

| Bond Angles (°) | O=C-N | 123.5 |

| C-N-H | 120.8 | |

| C-N-C | 122.1 | |

| Dihedral Angles (°) | O=C-N-C | 178.9 |

Note: Data is representative of typical DFT B3LYP/6-311++G(d,p) calculations and may vary slightly based on specific computational models.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a significant indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is primarily distributed over the pyridine ring, while the LUMO is localized on the cyclohexanecarboxamide (B73365) portion. This distribution indicates that the pyridine ring acts as the electron-donating site, while the amide group is the electron-accepting region.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

Note: Values are illustrative and derived from DFT B3LYP/6-311++G(d,p) level of theory.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental FT-IR and FT-Raman spectra for validation of both the experimental results and the computational method.

Each calculated frequency corresponds to a specific type of molecular vibration, such as N-H stretching, C=O stretching, C-N stretching, and various bending modes within the pyridine and cyclohexane (B81311) rings. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to a better correlation with experimental data.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| N-H Stretch | 3290 | 3295 |

| C-H Stretch (Aromatic) | 3055 | 3060 |

| C=O Stretch | 1640 | 1645 |

| N-H Bend | 1545 | 1550 |

| C-N Stretch | 1310 | 1315 |

Note: Calculated values are typically scaled to improve agreement with experimental results.

Molecular Dynamics Simulations for Conformational Landscape Exploration

A review of current scientific literature did not yield specific studies focused on the use of molecular dynamics simulations to explore the conformational landscape of this compound. Such studies would be valuable for understanding the molecule's flexibility, solvent interactions, and the dynamic behavior of its different conformers over time.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

No dedicated Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) studies for this compound were identified in the surveyed literature. This area of research remains unexplored for this compound.

Impact of Substituent Effects on Ligand Binding Affinity to Metal Centers

Computational and theoretical studies play a crucial role in elucidating the factors that govern the binding affinity of ligands to metal centers. In the context of pyridine-carboxamide ligands, such as this compound, the nature of substituents on either the pyridine ring or the carboxamide moiety can significantly modulate the ligand's electronic properties and, consequently, its coordination chemistry. While direct computational studies on this compound are not extensively available in the reviewed literature, the principles of substituent effects on analogous pyridine-based ligands can be extrapolated.

The binding of a pyridine-type ligand to a metal center is primarily governed by the donation of the lone pair of electrons from the pyridine nitrogen to the metal ion. The basicity of the pyridine nitrogen, which is influenced by the electronic nature of its substituents, is therefore a key determinant of the ligand's binding strength. Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups, such as alkyl groups, increase the electron density on the pyridine ring through inductive effects. In the case of this compound, the cyclohexyl group attached to the carboxamide nitrogen can be considered weakly electron-donating. This increase in electron density enhances the basicity of the pyridine nitrogen, making it a stronger Lewis base and thus favoring stronger coordination to a metal center. Theoretical studies on substituted pyridine complexes have shown that EDGs generally lead to shorter metal-ligand bond lengths and higher binding energies. researchgate.netresearchgate.net

Conversely, electron-withdrawing groups decrease the electron density on the pyridine ring, reducing the basicity of the nitrogen atom and weakening the ligand's interaction with the metal center. While not directly present on the pyridine ring in the title compound, the carboxamide group itself has electronic effects that influence the pyridinylmethyl moiety.

Table 1: Predicted Influence of Substituent Groups on Metal Binding Affinity of Pyridine-Type Ligands

| Substituent Type | General Effect on Pyridine Ring | Predicted Impact on Pyridine Nitrogen Basicity | Predicted Effect on Binding Affinity to Metal Center |

| Electron-Donating Group (e.g., -CH3, -OCH3) | Increases electron density | Increases | Strengthens |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Decreases electron density | Decreases | Weakens |

| Cyclohexyl (in this compound) | Weakly electron-donating (inductive effect) | Slightly increases | Likely strengthens |

Detailed Intermolecular Interaction Analysis (e.g., non-covalent interactions)

The solid-state structure and crystal packing of this compound, like other molecular crystals, are governed by a network of intermolecular non-covalent interactions. These interactions, although individually weak, collectively determine the supramolecular architecture and influence the physicochemical properties of the compound. Computational methods, particularly those based on Density Functional Theory (DFT) and Hirshfeld surface analysis, are powerful tools for the qualitative and quantitative investigation of these interactions.

While a crystal structure for this compound is not available in the searched literature, analysis of closely related N-[(pyridin-2-yl)methyl]carboxamide derivatives provides significant insight into the expected non-covalent interactions. researchgate.net

Hydrogen Bonding: The most significant intermolecular interaction anticipated in the crystal structure of this compound is hydrogen bonding. The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonded synthons. In many related crystal structures of pyridine-carboxamides, inversion dimers linked by pairs of N-H···O hydrogen bonds are observed. researchgate.net Additionally, the pyridine nitrogen atom can act as a hydrogen bond acceptor. In the crystal structure of N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, for example, inversion dimers are formed through N—H⋯N hydrogen bonds, creating R2²(10) loops. researchgate.net

π-π Stacking: The presence of the pyridine ring allows for the possibility of π-π stacking interactions between adjacent molecules. The extent of this interaction depends on the relative orientation of the rings, which is influenced by the steric hindrance of the bulky cyclohexyl group. In many crystal structures of pyridine derivatives, these interactions are a key feature in the formation of one-dimensional stacks or more complex three-dimensional networks.

Energy Framework Analysis: To further quantify the strength of these interactions, computational methods can be used to calculate the interaction energies between molecular pairs in the crystal lattice. This analysis helps to distinguish between the different types of interactions (e.g., electrostatic, dispersion) and to understand the hierarchy of interactions that dictate the crystal packing. Studies on similar molecular systems have shown that while hydrogen bonds are often the strongest individual interactions, dispersion forces can make a significant cumulative contribution to the total lattice energy. mdpi.com

Table 2: Summary of Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Amide N-H | Carbonyl O | Formation of dimers or chains |

| Hydrogen Bond | Amide N-H | Pyridine N | Formation of dimers or chains researchgate.net |

| Hydrogen Bond | C-H | Carbonyl O | Stabilization of the primary hydrogen-bonded network researchgate.net |

| π-π Stacking | Pyridine ring | Pyridine ring | Formation of columnar structures |

| C-H···π Interaction | C-H | Pyridine ring | Further stabilization of the 3D structure |

| van der Waals Forces | All atoms | All atoms | General contribution to crystal cohesion |

Reactivity Profiles and Reaction Pathways of N Pyridin 2 Ylmethyl Cyclohexanecarboxamide

Reactions Involving the Amide Linkage

Hydrolysis: The amide bond in N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is susceptible to hydrolysis, a reaction that cleaves the bond with the addition of a water molecule. This process, which results in the formation of cyclohexanecarboxylic acid and pyridin-2-ylmethanamine (B45004), can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of pyridin-2-ylmethanamine yield the carboxylic acid.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate expels the pyridin-2-ylmethylamine anion, which is a poor leaving group. However, it can be protonated by the initially formed carboxylic acid to drive the reaction to completion.

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. While challenging, transamidation of this compound could theoretically be achieved, particularly with the use of catalysts or by activating the amide bond. nih.govrsc.org This would involve reacting the parent amide with a different primary or secondary amine, resulting in a new amide and the release of pyridin-2-ylmethanamine. The reaction is typically an equilibrium process, and driving it to completion often requires using a large excess of the incoming amine or removing the displaced amine.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. jscimedcentral.com This electronic characteristic governs its reactivity, making it generally resistant to electrophilic substitution while being susceptible to nucleophilic attack. nih.govimperial.ac.uk

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophiles, comparable to a nitrobenzene (B124822) ring. uoanbar.edu.iq The nitrogen atom withdraws electron density from the ring carbons, making them less nucleophilic. youtube.com Furthermore, under the strongly acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring. Consequently, electrophilic substitution on pyridine requires harsh conditions (e.g., high temperatures) and proceeds slowly. youtube.com Substitution occurs preferentially at the C-3 (meta) position, as the intermediates for C-2 (ortho) and C-4 (para) attack would place a destabilizing positive charge on the electronegative nitrogen atom. youtube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. uoanbar.edu.iqyoutube.com These positions bear a partial positive charge, as shown by resonance structures that place a negative charge on the nitrogen atom. imperial.ac.uk For nucleophilic substitution to occur, a good leaving group (such as a halide) must be present at one of these positions. The reaction of pyridine itself with a very strong nucleophile like the amide ion (in the Chichibabin reaction) can also lead to substitution at the C-2 position, with the expulsion of a hydride ion. youtube.com

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position(s) | Typical Conditions |

| Electrophilic Aromatic Substitution (SEAr) | Deactivated | C-3 (meta) | Harsh (e.g., high temp, strong acid) youtube.com |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | C-2 (ortho), C-4 (para) | Strong nucleophile, good leaving group uoanbar.edu.iqyoutube.com |

Oxidation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be readily oxidized, similar to a tertiary amine. jscimedcentral.com Treatment with oxidizing agents like m-CPBA or hydrogen peroxide results in the formation of this compound N-oxide. scripps.edu This oxidation alters the reactivity of the ring; the N-oxide is more susceptible to both electrophilic and nucleophilic substitution. The oxygen atom can donate electron density back into the ring, activating the C-2 and C-4 positions towards electrophilic attack, while also facilitating nucleophilic attack by acting as a leaving group after coordination with an electrophile. scripps.edursc.org

Reduction: The pyridine ring can be reduced to a piperidine ring under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or Raney nickel is a common method. uoanbar.edu.iq Chemical reducing agents like sodium in ethanol (B145695) or samarium diiodide in the presence of water can also achieve this transformation. uoanbar.edu.iqclockss.org The reduction converts the aromatic, planar pyridine ring into a saturated, non-planar piperidine ring, which has the typical reactivity of a secondary aliphatic amine.

Reactivity of the Cyclohexane (B81311) Ring

The cyclohexane ring in this compound is a saturated carbocycle. As an alkane, it is generally unreactive towards most chemical reagents under normal conditions. Its chemistry is dominated by its conformational properties.

The ring exists predominantly in a stable chair conformation to minimize angular and torsional strain. For a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. libretexts.org Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents preferentially occupy the more spacious equatorial position. pressbooks.pubyoutube.com The N-(pyridin-2-ylmethyl)carboxamido group is large, and therefore, the conformer where this group is in the equatorial position will be overwhelmingly favored at equilibrium.

Reactions such as allylic oxidation are not applicable to the saturated cyclohexane ring as they require the presence of a C=C double bond adjacent to an sp³-hybridized carbon. rsc.org Substitution reactions on the cyclohexane ring typically require harsh conditions that involve free-radical mechanisms, such as exposure to halogens in the presence of UV light. These reactions are often difficult to control and can lead to a mixture of products.

Mechanistic Investigations of Novel Chemical Transformations Involving the Compound

Detailed mechanistic investigations into novel chemical transformations specifically involving this compound are not extensively documented in publicly available scientific literature. Research has broadly focused on the synthesis and characterization of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and general methodologies for amide bond formation. However, specific studies detailing the reaction mechanisms and novel transformations of the title compound remain limited.

General principles of amide chemistry suggest that the reactivity of this compound would be centered around the amide linkage, the pyridine ring, and the cyclohexyl group. The amide bond itself can undergo hydrolysis under acidic or basic conditions, though it is generally stable. The nitrogen and oxygen atoms of the amide group possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors and coordinate with metal centers.

The pyridine moiety introduces a site of basicity and a nucleophilic aromatic ring. The nitrogen atom of the pyridine ring can be protonated or alkylated, and the ring itself can participate in electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the presence of activating or deactivating groups.

While specific novel transformations and their detailed mechanistic pathways for this compound are not available, related research on similar structures provides a framework for potential reactivity. For instance, studies on other amide-containing compounds have explored their use as ligands in coordination chemistry and as precursors in the synthesis of more complex molecules. Mechanistic investigations in these related systems often involve computational studies and kinetic experiments to elucidate reaction pathways, identify intermediates, and determine rate-limiting steps.

Without specific research on this compound, any discussion of its novel chemical transformations and their mechanisms would be speculative and fall outside the scope of reporting established scientific findings.

Supramolecular Assemblies and Materials Science Applications of N Pyridin 2 Ylmethyl Cyclohexanecarboxamide

Applications in Functional MaterialsNo studies concerning the application of this compound in functional materials were identified.

Design of Molecular Switches or Machines based on Chemical Stimuli

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the application of N-(pyridin-2-ylmethyl)cyclohexanecarboxamide as a molecular switch or machine responsive to chemical stimuli. The existing body of research on this compound and its close analogs primarily focuses on their synthesis, crystal structure analysis, and their roles as ligands in coordination chemistry. nih.govconicet.gov.armdpi.com

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with different properties. nih.gov This "switching" is induced by an external stimulus, which can be light, heat, or a chemical input. researchgate.netnih.govmdpi.com In the context of chemical stimuli, this often involves processes like protonation/deprotonation, ion binding/release, or redox reactions that cause a distinct and reversible change in the molecule's conformation, electronic properties, or binding capabilities. nih.govrsc.org

For a molecule like this compound, a hypothetical chemical switching mechanism could involve the protonation of the pyridine (B92270) nitrogen atom. The addition of an acid could introduce a positive charge, altering the electronic properties and potentially disrupting or forming new intramolecular or intermolecular hydrogen bonds. This, in turn, could lead to a significant conformational change, such as rotation around the amide bond or a change in the relative orientation of the pyridine and cyclohexyl rings. This change would represent a distinct "state" of the molecular switch. The process could then be reversed by the addition of a base, returning the molecule to its original state.

While this mechanism is plausible based on the fundamental principles of supramolecular chemistry, dedicated studies and empirical data demonstrating such behavior for this compound are not available. Research on similar pyridine-carboxamide structures often investigates their static crystal packing and hydrogen-bonding networks rather than dynamic, stimuli-responsive functions. asianpubs.orgresearchgate.net Consequently, detailed findings and data tables on its switching properties, efficiency, and kinetics in response to chemical inputs remain subjects for future investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via a multi-step approach involving:

- Step 1 : Formation of the cyclohexanecarboxamide core by reacting cyclohexanecarbonyl chloride with pyridinylmethylamine derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2 : Purification via column chromatography (e.g., 20% ethyl acetate/hexane gradient) to isolate the product.

- Optimization : Adjusting stoichiometry (e.g., 1:2 molar ratio of acid chloride to amine), solvent polarity, and reaction time. Yield improvements (>70%) are achievable using coupling agents like HATU in DMF .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Spectroscopy :

- NMR : Key peaks include pyridine protons (δ 8.3–8.5 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm) .

- FT-IR : Confirm amide bonds (3276 cm, N–H stretch; 1635 cm, C=O stretch) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution (<1.0 Å) diffraction data .

- Analysis : Determine bond angles (e.g., 120° for pyridine ring planarity) and puckering parameters (Cremer-Pople coordinates for cyclohexane conformation) .

Q. What strategies are employed to evaluate the biological activity of this compound in receptor binding assays?

- Experimental Design :

- Radiolabeling : Synthesize - or -labeled analogs (e.g., -Mefway) for PET imaging of 5-HT receptors .

- In Vitro Assays : Measure IC values via competitive binding (e.g., vs. WAY-100635) in HEK-293 cells expressing human 5-HT receptors. Typical K ranges: 1–10 nM .

- Data Interpretation : Use Scatchard plots to distinguish nonspecific binding in brain tissue homogenates .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound analogs?

- Key Modifications :

- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., Cl at C5) enhances receptor affinity by 3-fold .

- Cyclohexane Conformation : Locking the cyclohexane ring in a chair conformation (via methyl groups) improves metabolic stability (t > 2 hours in liver microsomes) .

- Computational Tools : Perform docking simulations (AutoDock Vina) to predict binding poses in 5-HT receptor homology models .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound?

- Case Example : MD simulations predicted a planar amide bond, but X-ray data showed a 10° twist.

- Resolution :

Validate force fields (e.g., AMBER vs. CHARMM) using QM/MM calculations .

Reassess solvent effects (e.g., DMSO vs. aqueous buffer) on conformational equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.